

# Vosoritide vs. Infigratinib: A Comparative Analysis of Mechanisms Targeting Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Voxzogo   |           |
| Cat. No.:            | B10775475 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an indepth, objective comparison of the mechanisms of action of vosoritide and infigratinib, two leading therapeutic agents for achondroplasia. This analysis is supported by experimental data from key clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Achondroplasia, the most common form of dwarfism, is a genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of bone growth, which in turn inhibits the proliferation and differentiation of chondrocytes—the cells responsible for cartilage formation and subsequent bone development.[1][3] Both vosoritide and infigratinib aim to counteract the effects of this overactive FGFR3 signaling, but they do so through distinct molecular mechanisms.

## Mechanism of Action: A Tale of Two Pathways

Vosoritide, a C-type natriuretic peptide (CNP) analog, works by targeting a signaling pathway that runs parallel to and ultimately counteracts the FGFR3 pathway.[1][2][4] It binds to the Natriuretic Peptide Receptor-B (NPR-B), stimulating the production of cyclic guanosine monophosphate (cGMP).[1] Elevated intracellular cGMP levels inhibit the downstream signaling of the FGFR3 pathway, specifically the Mitogen-Activated Protein Kinase (MAPK) cascade, thereby promoting chondrocyte proliferation and differentiation.[5][6]



Infigratinib, on the other hand, is a selective tyrosine kinase inhibitor that directly targets the overactive FGFR3.[3][7][8] By competing for the ATP-binding pocket on the FGFR3 receptor, infigratinib inhibits its phosphorylation and subsequent activation.[3][7] This direct inhibition attenuates the downstream signaling cascades, including the STAT1 and MAPK pathways, which are responsible for the impaired bone growth in achondroplasia.[8]

## Comparative Efficacy and Safety: A Tabular Overview

Clinical trials for both vosoritide and infigratinib have demonstrated promising results in improving annualized growth velocity (AGV) in children with achondroplasia. The following tables summarize key quantitative data from these studies.

**Vosoritide: Clinical Trial Data** 

| VOSUITIGE   | . Cililicai II                 | iai Data                                                      |                                                                    |           |
|-------------|--------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Study Phase | Dosage                         | Key Efficacy<br>Outcome<br>(Change in<br>AGV)                 | Key Safety<br>Findings                                             | Reference |
| Phase 3     | 15 μg/kg/day                   | 1.57 cm/year increase compared to placebo                     | Injection site reactions, transient hypotension                    | [5][9]    |
| Phase 2     | 15 μg/kg/day &<br>30 μg/kg/day | Sustained increase in AGV of up to 2.34 cm/year from baseline | Generally well-<br>tolerated with a<br>mild side effect<br>profile | [10][11]  |

**Infigratinib: Clinical Trial Data** 



| Study Phase                  | Dosage                       | Key Efficacy<br>Outcome<br>(Change in<br>AGV)                     | Key Safety<br>Findings                                                                                 | Reference    |
|------------------------------|------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------|
| Phase 2<br>(PROPEL 2)        | 0.25 mg/kg/day               | +2.51 cm/year increase from baseline at 12 months                 | No treatment-<br>related serious<br>adverse events;<br>most adverse<br>events were mild<br>to moderate | [12][13][14] |
| Preclinical<br>(Mouse Model) | 0.2, 0.5, and 2<br>mg/kg/day | Restored FGFR3<br>downstream<br>signaling to wild-<br>type levels | Not applicable                                                                                         | [7]          |

## **Signaling Pathway Visualizations**

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by vosoritide and infigratinib.



Click to download full resolution via product page

Figure 1: Vosoritide's Mechanism of Action.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Vosoritide? [synapse.patsnap.com]
- 2. Vosoritide, a miracle drug, covering unmet need in achondroplasia: A regulatory update -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses PMC [pmc.ncbi.nlm.nih.gov]
- 4. How VOXZOGO Works | VOXZOGO® (vosoritide) [voxzogo.com]
- 5. Vosoritide approved for treatment of linear growth in pediatric patients with achondroplasia: A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMN-111 Mechanism of Action Beyond Achondroplasia [beyondachondroplasia.org]
- 7. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vosoritide for achondroplasia Phase 2 data results Beyond Achondroplasia [beyondachondroplasia.org]
- 11. BioMarin Announces New England Journal of Medicine Publishes Vosoritide Phase 2 Study Showing Sustained Annualized Growth Up to 42 Months in Children with Achondroplasia [prnewswire.com]
- 12. Infigratinib: Clinical Trial Results Update for Achondroplasia Beyond Achondroplasia [beyondachondroplasia.org]
- 13. contemporarypediatrics.com [contemporarypediatrics.com]
- 14. bridgebio.com [bridgebio.com]
- To cite this document: BenchChem. [Vosoritide vs. Infigratinib: A Comparative Analysis of Mechanisms Targeting Achondroplasia]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10775475#vosoritide-versus-infigratinib-a-comparative-mechanism-of-action-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com